molecular formula C14H12BrNO4S B4193017 3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid

3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid

Cat. No. B4193017
M. Wt: 370.22 g/mol
InChI Key: MFWKRVBCSHNWKZ-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.

Mechanism of Action

BAY 11-7082 inhibits the activity of NF-kB by blocking the phosphorylation and degradation of its inhibitor, IkB. This prevents the translocation of NF-kB to the nucleus, where it activates the transcription of pro-inflammatory genes. In addition, BAY 11-7082 has also been shown to inhibit the activity of other signaling pathways, such as STAT3 and JAK/STAT.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-kB inhibition, which allows for the study of the specific role of NF-kB in various biological processes. However, one limitation of using BAY 11-7082 is its potential toxicity, particularly at high concentrations. In addition, its effects on other signaling pathways may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-kB, which may have greater therapeutic potential. In addition, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer properties of BAY 11-7082, as well as its potential for use in combination with other drugs. Finally, there is also interest in exploring the potential use of BAY 11-7082 in other areas, such as neurodegenerative diseases and viral infections.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory properties, particularly in the context of diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the inflammatory response. In addition, BAY 11-7082 has also been studied for its anti-cancer properties, with several studies showing that it can inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-9-12(14(17)18)3-2-4-13(9)16-21(19,20)11-7-5-10(15)6-8-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWKRVBCSHNWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Bromophenyl)sulfonyl]amino}-2-methylbenzoic acid

Synthesis routes and methods

Procedure details

The title compound was prepared using a method analogous to Method A, using 4-bromobenzene sulfonyl chloride, 3-amino-2-methylbenzoic acid, and a large excess of pyridine. The title compound was precipitated on partition of the reaction mixture between dilute HCl and DCM. The precipitate was collected by filtration, dissolved in ethyl acetate and dried. Evaporation of the solvent gave the title compound as a pale brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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